molecular formula C21H21F3IN3O2 B12380395 Cobimetinib-13C6 (racemate)

Cobimetinib-13C6 (racemate)

Cat. No.: B12380395
M. Wt: 537.27 g/mol
InChI Key: BSMCAPRUBJMWDF-RYKIASKTSA-N
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Description

Cobimetinib-13C6 (racemate) is a deuterium-labeled version of Cobimetinib, a potent and selective inhibitor of mitogen-activated protein kinase kinase (MEK). This compound is used primarily for research purposes, particularly in the study of cancer therapies. Cobimetinib itself is known for its role in inhibiting the MEK pathway, which is crucial in the regulation of cell division and survival .

Preparation Methods

The preparation of Cobimetinib-13C6 (racemate) involves several synthetic steps. The process starts with (2S)-2-piperidinecarboxylic acid, which undergoes nitrification, hydrolysis, esterification, and Boc protection to produce an intermediate. This intermediate then undergoes addition, reduction, and cyclization reactions to form another intermediate, which is finally condensed with a side chain to produce Cobimetinib . The industrial production methods are designed to be economical and environmentally friendly, making them suitable for large-scale production .

Chemical Reactions Analysis

Cobimetinib-13C6 (racemate) undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride are commonly used.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

Cobimetinib-13C6 (racemate) exerts its effects by inhibiting the MEK1 and MEK2 proteins, which are upstream regulators of the extracellular signal-regulated kinase (ERK) pathway. This pathway is involved in the regulation of cell proliferation and survival. By inhibiting MEK1 and MEK2, Cobimetinib-13C6 (racemate) effectively blocks the ERK pathway, leading to reduced cell division and increased cell death in cancer cells .

Comparison with Similar Compounds

Cobimetinib-13C6 (racemate) is unique due to its stable isotope labeling, which makes it particularly useful in research applications. Similar compounds include:

These compounds share similar mechanisms of action but differ in their chemical structures and specific applications .

Properties

Molecular Formula

C21H21F3IN3O2

Molecular Weight

537.27 g/mol

IUPAC Name

[3,4-difluoro-2-[(2-fluoro-4-iodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)amino]phenyl]-(3-hydroxy-3-piperidin-2-ylazetidin-1-yl)methanone

InChI

InChI=1S/C21H21F3IN3O2/c22-14-6-5-13(19(18(14)24)27-16-7-4-12(25)9-15(16)23)20(29)28-10-21(30,11-28)17-3-1-2-8-26-17/h4-7,9,17,26-27,30H,1-3,8,10-11H2/i4+1,7+1,9+1,12+1,15+1,16+1

InChI Key

BSMCAPRUBJMWDF-RYKIASKTSA-N

Isomeric SMILES

C1CCNC(C1)C2(CN(C2)C(=O)C3=C(C(=C(C=C3)F)F)N[13C]4=[13C]([13CH]=[13C]([13CH]=[13CH]4)I)F)O

Canonical SMILES

C1CCNC(C1)C2(CN(C2)C(=O)C3=C(C(=C(C=C3)F)F)NC4=C(C=C(C=C4)I)F)O

Origin of Product

United States

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